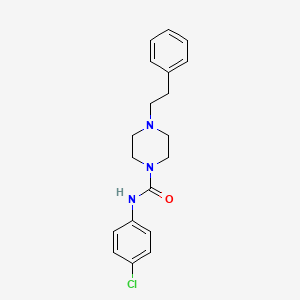

N-(4-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar piperazine derivatives involves various chemical reactions. For instance, 4-[(4'-chlorophenyl)(phenyl)methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines have been synthesized and tested for biological activity (J.V.Guna et al., 2009). Another example includes the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride (S. Mai, 2005).

Molecular Structure Analysis

Chemical Reactions and Properties

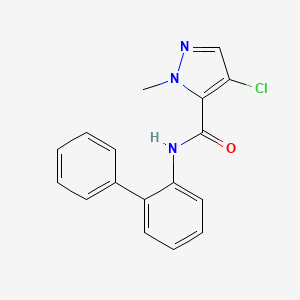

Chemical reactions of piperazine derivatives often involve Lewis basic catalysts. For instance, l-piperazine-2-carboxylic acid derived N-formamides have been used as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines (Zhouyu Wang et al., 2006). Additionally, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into molecular interactions with the CB1 cannabinoid receptor (J. Shim et al., 2002).

Physical Properties Analysis

Physical properties of piperazine derivatives can be studied through various spectroscopic techniques. For example, the spectroscopic investigation of 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine provided insights into their vibrational and electronic properties, stability, and molecular reactivity (N. Prabavathi et al., 2015).

Chemical Properties Analysis

The chemical properties of related compounds have been characterized through synthesis and biological evaluation. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its structural properties and biological activity (C. Sanjeevarayappa et al., 2015).

Aplicaciones Científicas De Investigación

Antitumor and Anticancer Applications

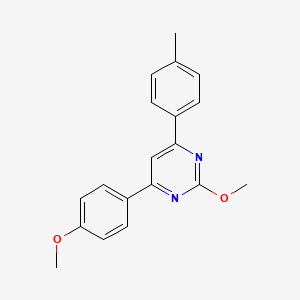

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, which includes compounds structurally related to N-(4-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, have been investigated for their potential anticancer activities. Specifically, compounds with 3-chlorophenyl and 4-chlorophenyl substitutions demonstrated promising antiproliferative properties against MCF-7 breast cancer cells, comparing favorably with the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antimicrobial Activity

Novel piperazine derivatives, including structures akin to N-(4-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, have been synthesized and evaluated for their antimicrobial activity. In particular, derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria and fungi, highlighting the compound's potential in the development of new antimicrobial agents (Guna, Patolia, Patel, & Purohit, 2009).

Enantioselective Catalysis

The compound has also been studied for its role in enantioselective catalysis, specifically in the hydrosilylation of N-aryl imines. Piperazine-2-carboxylic acid derived N-formamides, closely related to the compound , demonstrated high enantioselectivities and yields for a broad range of substrates, indicating its utility in synthetic organic chemistry and the pharmaceutical industry (Wang, Cheng, Wu, Wei, & Sun, 2006).

Discovery and Structural Insights

Further research into related compounds has led to the discovery of selective antagonists for the CB1 cannabinoid receptor, elucidating the molecular interactions of these compounds with the receptor. This research provides valuable insights into the design of more selective and potent ligands, potentially useful for treating disorders related to the endocannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c20-17-6-8-18(9-7-17)21-19(24)23-14-12-22(13-15-23)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOMDVXXLSKCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500540.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)